Biquinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H28N2O10S2 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C20H24N2O2.2H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*(H2,1,2,3,4)/t13-,14-,19-,20+;;/m0../s1 |
InChI Key |
AMEXZRFCGITZNZ-HZQSTTLBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Chemical Derivatization of Biquinate
Chemo-Enzymatic and Stereoselective Synthetic Pathways to Biquinate and its Stereoisomers
The synthesis of complex natural products like Quinine (B1679958), a key component of this compound, often necessitates highly controlled synthetic routes to manage the inherent stereochemistry. While "this compound" itself is a salt, the stereochemistry is dictated by its parent compound, Quinine, which possesses four chiral centers guidetopharmacology.org. Mefloquine (B1676156), another compound that can form a this compound salt, is a chiral molecule with two asymmetric carbon centers, resulting in four stereoisomers wikipedia.org.
Investigation of Novel Biocatalytic Approaches in this compound Synthesis
Biocatalysis, utilizing enzymes or whole cells, offers a sustainable and often highly selective approach to chemical synthesis uni.lunih.govguidetoimmunopharmacology.org. This methodology is increasingly explored for the synthesis of complex molecules and pharmaceutical ingredients, offering advantages in regio- and stereoselectivity, potentially shortening synthetic routes, and operating under milder conditions compared to traditional chemical methods uni.lu. While the provided information does not detail the direct application of biocatalytic approaches specifically for the synthesis of this compound salts, biocatalysis has been investigated in the broader context of alkaloid synthesis and the production of pharmaceutical compounds guidetoimmunopharmacology.orguni.lu. Chemo-enzymatic synthesis, which integrates enzymatic transformations with chemical conversions, is a growing area in the total synthesis of natural products and their analogues wikipedia.orgguidetopharmacology.org. These approaches can be particularly useful for introducing specific functional groups or controlling stereochemistry at challenging positions uni.luwikipedia.org.
Asymmetric Synthesis and Stereochemical Control in this compound Scaffold Construction
Asymmetric synthesis is crucial for the preparation of chiral compounds like Quinine in enantiomerically pure forms. The first stereoselective total synthesis of (-)-quinine was reported in 2001 mims.com. Earlier syntheses, such as the formal synthesis by Woodward and Doering, were significant milestones, though the first stereoselective total synthesis was a later achievement guidetopharmacology.orgnih.gov. More recent approaches to Quinine synthesis have involved stereoselective key steps, such as C-H activation and aldol (B89426) reactions, to construct the complex bicyclic system wikidata.org. Quinine itself has also been utilized as an organocatalyst in asymmetric synthesis to induce stereoselectivity in other reactions, highlighting the importance of its inherent chirality thegoodscentscompany.comnih.gov. The development of asymmetric synthetic routes to the core structures of compounds like Quinine and mefloquine is essential for controlling the stereochemistry of the final this compound salts.
Functional Group Interconversions and Strategic Modifications of the this compound Core
Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of molecular structures and properties fishersci.at. Strategic modifications of the core structures of Quinine or mefloquine would be undertaken to alter their biological activity, pharmacokinetic properties, or for the introduction of labels for mechanistic studies.
Regioselective and Chemoselective Derivatization Strategies for this compound
Regioselective and chemoselective reactions are critical for selectively modifying one functional group or position in a molecule while leaving others untouched. For complex molecules like Quinine, with multiple functional groups (e.g., hydroxyl, amine, quinoline (B57606) ring, vinyl group, ether), achieving selective derivatization requires careful control of reaction conditions and the use of specific reagents or catalysts. While the provided information does not detail specific regioselective or chemoselective derivatization strategies applied directly to this compound salts, such strategies are routinely applied to the parent compounds, Quinine and mefloquine, to synthesize analogues with modified properties. For instance, modifications on the quinoline ring or the quinuclidine (B89598) core of Quinine could lead to new derivatives.
Design and Synthesis of this compound Analogues as Mechanistic Probes
Analogues of bioactive molecules are often synthesized to serve as mechanistic probes to understand their interaction with biological targets and elucidate their mechanisms of action. The design and synthesis of this compound analogues would likely involve modifications to the Quinine or mefloquine structure. These modifications could include isotopic labeling, incorporation of photoreactive groups, or attachment of fluorescent tags, allowing researchers to track the molecule's fate or its binding to biological macromolecules. The synthesis of such probes requires precise functional group interconversions and strategic placement of the modifying group without disrupting the core structural elements essential for activity or interaction.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis Research
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. Applying these principles to the synthesis of pharmaceuticals and fine chemicals, including compounds like Quinine and mefloquine, is an important area of research. Sustainable approaches in synthesis involve using renewable resources, minimizing waste, improving energy efficiency, and utilizing less hazardous solvents and catalysts.
Research in green chemistry relevant to the synthesis of the components of this compound includes the development of eco-efficient methods for synthesizing quinoline derivatives, a core structure in both Quinine and mefloquine. This involves exploring alternative reaction media, such as water or deep eutectic solvents, and utilizing heterogeneous or nanocatalysts that can be easily recovered and reused. While specific green chemistry protocols for the formation of this compound salts were not detailed, the broader efforts towards sustainable synthesis of the parent compounds contribute to more environmentally benign production routes.
Exploration of Solvent-Free and Catalytic Methods for this compound Formation
Atom Economy and Waste Reduction in this compound Production Research
Atom economy is a measure of how efficiently a chemical reaction incorporates atoms from the reactants into the desired product, with a higher atom economy indicating less waste generation lookchem.comfda.govcsic.esgoogle.comfao.org. For a simple salt formation reaction between Quinine and sulfuric acid to produce Quinine Bisulfate, the atom economy would ideally be high if the reaction proceeds directly and efficiently, with minimal or easily recyclable byproducts.
The production of Quinine Sulfate/Derivatives on an industrial scale does involve considerations of waste generation, including wastewater environmentclearance.nic.in. However, specific detailed research findings focused solely on the atom economy and dedicated waste reduction strategies specifically for the production of Quinine Bisulfate (this compound) were not found in the provided search results. General principles of green chemistry, such as maximizing atom economy and minimizing waste, are relevant to any chemical synthesis, including the formation of this compound. Implementing efficient reaction conditions and optimizing purification processes would contribute to reducing waste in this compound production.
Advanced Spectroscopic and Chromatographic Methodologies for Biquinate Structural Elucidation and Quantification in Research Matrices
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of Biquinate
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure, conformation, and configuration of organic molecules in solution and solid states. For a complex molecule like this compound, both one-dimensional (1D) and advanced two-dimensional (2D) NMR techniques are indispensable for assigning resonances, mapping connectivity, and understanding spatial arrangements.
Basic 1D 1H and 13C NMR spectra provide fundamental information about the types of protons and carbons present and their local electronic environments magritek.comchemicalbook.comnih.gov. However, due to the complex spin systems and potential signal overlap in molecules like Quinine (B1679958), 2D NMR methods are often required for unambiguous assignments and detailed structural analysis magritek.comtlwb.com.cn.
Application of Advanced 2D NMR Techniques for this compound Structural Connectivity Mapping
Advanced 2D NMR techniques are essential for establishing through-bond and through-space correlations within the this compound molecule. Techniques such as Correlation Spectroscopy (COSY) and Double-Quantum Filtered COSY (DQF-COSY) reveal scalar couplings between protons, allowing for the identification of coupled spin systems and the mapping of vicinal and geminal proton connectivities magritek.comtlwb.com.cn.
Heteronuclear Single Quantum Coherence (HSQC) and Multiplicity-Edited HSQC (HSQC-ME) experiments correlate proton and carbon resonances that are directly bonded (one-bond correlations). HSQC-ME is particularly useful as it differentiates between CH/CH3 groups and CH2 groups based on the phase of the cross-peaks magritek.comtlwb.com.cn. This information is vital for assigning carbon resonances based on known proton assignments and confirming the presence and type of carbon environments.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide through-space correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them magritek.com. These techniques are crucial for determining the relative stereochemistry and preferred conformation of this compound in solution. By observing NOEs between protons on different parts of the molecule, insights into the molecule's three-dimensional structure can be gained.
An example of the application of these techniques is the full assignment of 1H and 13C peaks of Quinine using a combination of 1D and 2D NMR methods, including COSY, DQF-COSY, HSQC-ME, and ROESY magritek.com. This demonstrates the power of these combined techniques in resolving complex spectra and providing unambiguous structural information.
Solid-State NMR Applications in this compound Aggregates and Crystal Research
While solution-state NMR provides information about the molecule in a dynamic environment, solid-state NMR (SSNMR) is essential for studying the structural and dynamic properties of this compound in its solid form, such as in crystalline powders or amorphous aggregates. SSNMR techniques, particularly those involving magic angle spinning (MAS) and cross-polarization (CP), can provide high-resolution spectra of solid samples.
CP-MAS SSNMR can be used to obtain 13C spectra of solid this compound, providing information about the different carbon environments in the crystal lattice researchgate.net. Compared to solution NMR, SSNMR can reveal differences in chemical shifts that arise from crystal packing effects and the presence of multiple crystallographically independent molecules within the asymmetric unit researchgate.net.
Advanced 2D SSNMR experiments, such as 13C-1H Heteronuclear Correlation (HETCOR) spectroscopy, can establish correlations between protons and carbons in the solid state, similar to HSQC in solution researchgate.net. This is useful for confirming assignments and probing spatial proximities in the solid form. Additionally, techniques like 1H double-quantum/single-quantum (DQ/SQ) correlation experiments can probe proton-proton proximities, providing insights into hydrogen bonding interactions and molecular packing arrangements in the crystal lattice researchgate.net.
Solid-state NMR has been applied to study Quinine, revealing variations in isotropic chemical shifts, chemical shift anisotropy (CSA) tensors, and site-specific spin-lattice relaxation times for different crystallographically independent molecules in the solid state researchgate.net. These studies highlight the sensitivity of SSNMR to subtle differences in the local environment and dynamics within the solid material, which is relevant for understanding the properties of this compound in pharmaceutical formulations or solid research matrices.
Mass Spectrometry (MS) Techniques for this compound Fragmentomics and Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS is invaluable for the identification and quantification of this compound in complex mixtures and biological matrices.
MS techniques are particularly useful for "fragmentomics," the study of how a molecule breaks down into characteristic fragment ions upon ionization and fragmentation. This fragmentation pattern serves as a fingerprint for identification and can provide structural information.
High-Resolution Mass Spectrometry for Isotopic Labeling Studies of this compound Metabolism in vitro
High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, often with mass errors in the parts-per-million (ppm) range. This high accuracy allows for the determination of the elemental composition of parent and fragment ions, which is crucial for unambiguous identification of compounds and their metabolites.
HRMS is particularly powerful when combined with isotopic labeling strategies for studying metabolic pathways and reaction mechanisms in vitro. By incorporating stable isotopes (e.g., 13C, 15N, 2H) into the this compound molecule and incubating it with biological systems (e.g., enzymes, cell cultures), the metabolic transformation of this compound can be traced. Changes in the mass of the labeled atoms in metabolites can be precisely measured by HRMS, allowing for the identification of metabolic products and the elucidation of metabolic pathways. While specific studies on isotopic labeling of this compound metabolism were not prominently found in the initial search, the general principles of using stable isotopes with HRMS for metabolic studies are well-established in the field of metabolomics and quantitative proteomics ckisotopes.comthermofisher.comnih.govnih.govsilantes.com. This approach would be applicable to investigate how this compound is metabolized in research matrices.
Quantitative HRMS can also be used for accurate quantification of this compound and its metabolites, often employing internal standards (isotopically labeled or structural analogs) to improve accuracy and reproducibility.
Tandem Mass Spectrometry (MS/MS) for this compound Structural Determination
Tandem Mass Spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (the intact molecule or a selected ion) is first isolated in the mass spectrometer. This isolated precursor ion is then fragmented, usually by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second stage of mass analysis.
The fragmentation pattern observed in MS/MS is highly characteristic of the molecule's structure. By analyzing the m/z values and relative abundances of the fragment ions, structural information about the precursor ion can be deduced. This is particularly useful for confirming the identity of a compound and for elucidating the structure of unknown metabolites or impurities.
MS/MS has been applied to Quinine, providing characteristic fragmentation patterns massbank.eumassbank.eu. Proposed fragmentation pathways for Quinine have been reported based on HR-MS analysis rsc.org. These studies demonstrate how MS/MS can be used to break down the this compound (Quinine) molecule into smaller, identifiable fragments, providing valuable data for structural confirmation and analysis. The fragmentation of the quinoline (B57606) and quinuclidine (B89598) moieties yields characteristic ions that help in the identification of the compound and its related structures.
Vibrational Spectroscopy (IR and Raman) for Investigating Molecular Interactions and Functional Groups of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present and the nature of molecular interactions. These techniques are complementary, as IR spectroscopy measures the absorption of infrared light by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the scattering of light by molecular vibrations that cause a change in polarizability.
IR spectroscopy provides a spectrum with characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups within the this compound molecule, such as O-H, N-H, C=C, C-O, and aromatic ring vibrations nih.govnih.govspectrabase.com. Analysis of the positions, intensities, and shapes of these bands can confirm the presence of these groups and provide insights into their local environment. FTIR (Fourier-Transform Infrared) spectroscopy is commonly used for its speed and sensitivity.
Raman spectroscopy offers complementary information, with different selection rules favoring vibrations of non-polar bonds and symmetrical functional groups. Raman spectroscopy has been successfully applied to Quinine nih.govspectrabase.com. Notably, Raman spectroscopy has been used to investigate the molecular interactions of Quinine, specifically its binding to DNA nih.govresearchgate.netacs.org. Shifts in characteristic Raman bands, such as the symmetric stretching mode of the quinoline ring, can be sensitive to changes in the local chemical environment, including electrostatic interactions, hydrogen bonding, and π-stacking nih.govresearchgate.net. By monitoring these shifts, researchers can gain insights into how this compound interacts with other molecules in a research matrix. For instance, the Raman spectrum of Quinine in cinchona bark showed a shift in a quinoline ring vibration band compared to anhydrous Quinine, indicating the influence of a hydrous environment acs.org.
Both IR and Raman spectroscopy can be used to study this compound in various physical states (solid, solution) and can be applied to investigate polymorphism, solvation, and interactions with other components in complex matrices.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 67123961 |
| Quinine bisulfate heptahydrate | 67123961 |
| Quinine | 3034034 |
| Quinine bisulfate (anhydrous) | 11949689 |
Data Table: Selected 1H and 13C NMR Chemical Shifts for Quinine (in DMSO-d6)
| Atom (Quinine) | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H-17 (tent.) | 7.16 | 119.2 |
| H-19 (tent.) | 7.16 | 102.6 |
| H-13 | 5.6 | 142.7 |
| C-24 (OCH3) | 3.55 | 55.6 |
| C-20 | - | 147.6 |
| C-21 | - | 131.3 |
| C-23 | - | 121.0 |
| C-15 (tent.) | - | 114.1 |
| C-22 | - | 157.3 |
| C-12 (tent.) | - | 71.5 |
Note: Data compiled from search result magritek.com. Tentative assignments are indicated as in the source. This table provides selected examples and is not exhaustive of all assigned peaks.
Data Table: Selected Quinine Fragment Ions from HR-MS
| Nominal Mass (m/z) | Exact Mass (m/z) | Proposed Fragment Ion | Source |
| 109 | 109.0891 | C7H11N•+ | Quinine |
| 129 | 129.0578 | C9H7N•+ | Quinine |
| 136 | - | - | Quinine |
Note: Data compiled from search result rsc.org. Exact mass and fragment ion information may vary depending on ionization method and fragmentation energy.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy in this compound Reaction Monitoring
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a valuable technique for analyzing samples in their native state, including solids and liquids, with minimal or no sample preparation. nih.govmdpi.com It allows for the collection of infrared spectra by pressing the sample against an ATR crystal, where an evanescent wave interacts with the sample surface. nih.govresearchgate.net This technique is widely applied for material characterization and the analysis of biological samples. nih.govmdpi.comfrontiersin.orgspectroscopyworld.com
While specific research detailing the application of ATR-IR spectroscopy for monitoring this compound reactions was not found in the surveyed literature, the principles of ATR-IR suggest its potential utility. The technique can provide vibrational fingerprints of molecules, allowing for the identification of functional groups and structural changes during a chemical process. By monitoring characteristic IR absorption bands of this compound and any reactants or products, researchers could potentially track reaction progress, identify intermediates, and determine reaction endpoints in situ. The ability to analyze samples directly on the ATR crystal makes it suitable for real-time or near-real-time monitoring of reactions in solution or solid phase. frontiersin.org
Surface-Enhanced Raman Spectroscopy (SERS) for this compound Detection in Trace Research Samples
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopic technique capable of detecting molecules at trace levels, down to nanomolar or even picomolar concentrations. researchgate.netmdpi.comresearchgate.net SERS relies on the enhancement of Raman scattering signals from analytes adsorbed onto the surface of plasmonic nanostructures, typically made of noble metals like silver or gold. researchgate.netmdpi.comresearchgate.netmdpi.com This enhancement is primarily due to electromagnetic and chemical effects. researchgate.net
Although no specific studies on the SERS detection of this compound were identified in the searched literature, the technique holds promise for its trace analysis in complex research matrices. SERS provides detailed structural information through characteristic vibrational modes of the analyte molecule. researchgate.net For this compound, which contains aromatic rings and various functional groups, SERS could yield a unique spectral fingerprint. The high sensitivity of SERS makes it suitable for detecting this compound even when present at very low concentrations in research samples where sample quantity is limited or the analyte is dilute. mdpi.com The development of specific SERS substrates tailored for this compound adsorption could further enhance sensitivity and selectivity for its detection in trace research samples.
Chromatographic Separation Techniques for this compound Isomer Resolution and Purity Assessment in Research Batches
Chromatographic techniques are indispensable for separating complex mixtures, assessing the purity of a compound, and resolving closely related structures like isomers. For this compound, chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely employed in research. researchgate.netmdpi.comscirp.org
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation of this compound
Quinine, the parent compound of this compound, is a chiral molecule possessing multiple stereocenters. This gives rise to different stereoisomers, including enantiomers and diastereomers. The separation and analysis of these isomers are critical in research to understand their individual properties and ensure the purity of a specific isomer batch. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred technique for separating enantiomers. phenomenex.commdpi.com
Chiral HPLC utilizes a stationary phase that is capable of interacting differently with each enantiomer, leading to their separation as they pass through the column. phenomenex.com Cinchona alkaloid derivatives, including Quinine and Quinidine (a diastereomer of Quinine), are themselves used as chiral selectors in the development of chiral stationary phases (CSPs) for HPLC. nih.govchromatographyonline.com These CSPs have demonstrated versatility in separating a wide range of chiral compounds, including acidic and amine-type solutes. nih.govchromatographyonline.com
Research has extensively utilized HPLC for the analysis of Quinine in various matrices. researchgate.netmdpi.comscirp.org While specific data tables for this compound enantiomeric separation were not prominently featured in the search results, the literature confirms the application of chiral HPLC with Cinchona alkaloid-based CSPs for the resolution of chiral compounds, including those structurally related to Quinine. nih.govchromatographyonline.com The effectiveness of chiral HPLC for enantiomeric separation depends on the choice of the chiral stationary phase, mobile phase composition, and chromatographic conditions, which are optimized to achieve sufficient resolution between the enantiomers. phenomenex.commdpi.com
An example of HPLC application for Quinine analysis shows different retention times for Quinine and related compounds, highlighting the separation capabilities of the technique. scirp.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds in complex mixtures. mdpi.comphcogj.com In GC-MS, the sample is first separated based on its boiling point and interaction with the stationary phase in a gas chromatography column, and the separated components are then detected and identified by a mass spectrometer. mdpi.com
Quinine, and therefore this compound, is not sufficiently volatile for direct analysis by standard GC-MS without chemical modification. researchgate.netmdpi.com To overcome this limitation, derivatization is required to convert the polar and less volatile this compound molecule into a more volatile derivative. researchgate.netmdpi.com Silylation, often using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), is a common derivatization method used to make polar analytes amenable to GC-MS analysis. researchgate.net
Research has reported the use of GC-MS for the determination of Quinine in various matrices after derivatization. researchgate.netnih.gov This approach allows for sensitive detection and identification based on the mass fragmentation patterns of the volatile derivatives. nih.gov GC-MS in Selected Ion Monitoring (SIM) mode can provide high sensitivity for the quantification of target analytes. nih.gov For instance, GC-MS methods for Quinine determination in biological samples after solid-phase extraction and derivatization have been developed, demonstrating good linearity, detection limits, reproducibility, and accuracy. researchgate.netnih.gov
A reported GC-MS method for Quinine determination utilized quantification ions at m/z 136 and 287, with qualifier ions at m/z 261, 381, 215, and 96, achieving separation within approximately 12.7 minutes. nih.gov
Example GC-MS Data for Quinine Derivative Analysis nih.gov
| Parameter | Value |
| Quantification Ions | m/z 136, 287 |
| Qualifier Ions | m/z 261, 381, 215, 96 |
| Separation Time | ~12.7 minutes |
| Linearity | Up to 10,000 µg/L (plasma) |
| LOD | 12.2 µg/L |
| LOQ | 40.6 µg/L |
| Intra-assay CV | 1.9-4.3% |
| Inter-assay CV | 2.2-11.3% |
| Accuracy (Intra) | 83.2-103.7% |
| Accuracy (Inter) | 86.8-103.7% |
This data illustrates the performance characteristics of a GC-MS method applied to the analysis of derivatized Quinine, which is relevant to the study of volatile this compound derivatives.
Theoretical and Computational Chemistry Approaches to Biquinate Molecular Structure and Reactivity
Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Property Prediction of Biquinate
Quantum Mechanical (QM) calculations are essential for understanding the electronic structure and predicting spectroscopic properties of molecules. These methods solve the electronic Schrödinger equation, providing detailed information about electron distribution, energy levels, and molecular orbitals. nih.govresearchgate.net For this compound, QM calculations can offer insights into its intrinsic properties and how they are influenced by its ionic nature.
Density Functional Theory (DFT) for this compound Molecular Orbital and Reactivity Analysis
Density Functional Theory (DFT) is a widely used QM method due to its balance of computational cost and accuracy for larger molecules. researchgate.netblueberriesconsulting.com DFT calculations can be applied to this compound (considering its relevant protonation states and counterions in a simulated environment) to analyze its molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The energies and spatial distribution of HOMO and LUMO provide valuable information about a molecule's potential reactivity, including sites prone to electrophilic or nucleophilic attack. researchgate.net
Time-dependent DFT (TD-DFT) can be employed to predict the electronic spectra of this compound, such as UV-Vis transitions, which can be compared with experimental data for validation. nih.govnih.gov Solvation effects, crucial for a salt like this compound, can be incorporated into DFT calculations using continuum solvation models like COSMO or explicit solvent molecules to better mimic realistic conditions. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior of this compound
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. nih.govprobes-drugs.org For this compound, MD simulations can provide insights into its conformational flexibility, how it behaves in solution, and its interactions with other molecules.
MD simulations involve simulating the motion of atoms and molecules over time based on classical mechanics, with forces typically calculated using force fields. These simulations can explore the conformational landscape of this compound, revealing the accessible conformations and their relative stabilities at a given temperature and pressure.
Solvent Effects on this compound Conformation and Dynamics
The behavior of this compound in solution is significantly influenced by solvent interactions due to its ionic nature. MD simulations are particularly well-suited to investigate these solvent effects. researchgate.netebi.ac.ukthegoodscentscompany.commims.comspandidos-publications.com By explicitly including solvent molecules (such as water for aqueous solutions) in the simulation box, MD can capture the dynamic interactions between this compound ions and the solvent. ebi.ac.ukacs.org
These simulations can reveal how solvation affects the conformational ensemble of this compound, its diffusion in the solvent, and the strength and nature of its interactions with the solvent molecules. Studies on Quinine (B1679958) using MD simulations have investigated its behavior in various solvents, providing relevant insights into how the solvent environment influences its properties. ebi.ac.uk
Theoretical Ligand-Biomolecule Docking and Interaction Predictions with this compound
Computational docking studies aim to predict the binding orientation and affinity of a small molecule (ligand) to a larger biomolecule, such as a protein or DNA. mnba-journal.combiomedpharmajournal.org For this compound, theoretical ligand-biomolecule docking can be used to predict how it might interact with potential biological targets. While direct docking studies specifically on this compound were not extensively found, studies on Quinine have been performed to investigate its interactions with targets like DNA and SARS-CoV-2 proteins. nih.govebi.ac.uknih.govresearchgate.netquantumatk.comrsc.org
MD simulations can further refine docking results by providing a dynamic view of the ligand-biomolecule complex, allowing for the assessment of the stability of the predicted binding pose and the identification of key interactions over time. probes-drugs.org Studies on Quinine-DNA interactions using MD simulations have revealed details about the binding modes, including intercalation and interactions with the phosphate (B84403) backbone. ebi.ac.ukresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues in Mechanistic Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. nih.govquantumatk.comrsc.org While QSAR models are typically developed for a series of compounds with varying structures and measured activities, the principles can be applied in mechanistic research involving this compound analogues.
By analyzing the structural features of this compound and its analogues and correlating them with observed biological effects (obtained from experimental studies), QSAR models can help identify the key molecular descriptors that influence activity. thegoodscentscompany.comrsc.org This can provide insights into the potential mechanism of action by highlighting the structural elements crucial for interaction with a biological target. Although specific QSAR studies focused solely on this compound were not prominent in the search results, QSAR has been applied to Quinine and related antimalarial compounds to understand structure-activity relationships. mims.comacs.org
Pharmacophore Modeling and Virtual Screening for Novel this compound Scaffolds
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target and to trigger or block its biological response. Given that this compound contains the Quinine scaffold, pharmacophore models derived from Quinine or other active cinchona alkaloids can be highly relevant for identifying novel compounds with similar biological activities.
These pharmacophore models can represent the critical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups, in a specific spatial arrangement. ucl.ac.ukprobes-drugs.org Once a pharmacophore model is developed, it can be used as a query in virtual screening databases containing large collections of chemical compounds. ucl.ac.ukscienceopen.comebi.ac.uk Virtual screening allows for the rapid computational evaluation of millions of compounds to identify those that are likely to match the pharmacophore features and thus potentially possess similar biological activity to this compound or Quinine. ucl.ac.ukscienceopen.comebi.ac.uk
Databases of commercially available compounds and large chemical libraries, such as the ZINC database, are commonly used in virtual screening campaigns. scienceopen.comebi.ac.uk By screening these libraries against a pharmacophore model based on the Quinine scaffold present in this compound, researchers can identify potential novel lead compounds or scaffolds that could be further investigated for therapeutic potential. This approach can significantly accelerate the early stages of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates.
Machine Learning Approaches in Predicting this compound Reactivity and Interactions
Machine learning techniques are increasingly being applied in chemistry and drug discovery to build predictive models based on large datasets. In the context of this compound and related compounds, machine learning can be utilized to predict various properties, including reactivity and interactions with biological systems.
Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, aim to establish a correlation between the structural properties of molecules and their biological activity. probes-drugs.orgidrblab.netnih.gov By using a dataset of Quinine derivatives and related alkaloids with known activities, machine learning algorithms can learn the complex relationships between molecular descriptors (numerical representations of molecular structure and properties) and the observed biological effects. ucl.ac.ukprobes-drugs.orgidrblab.netnih.gov These models can then be used to predict the activity of new, untested this compound analogs or related compounds.
Beyond predicting biological activity, machine learning can also be applied to predict the reactivity of this compound under different chemical conditions or its interactions with specific proteins or enzymes. For example, models could be trained to predict potential sites of metabolism on the this compound structure or to estimate binding affinities to target proteins based on structural features. genecards.orggenecards.org One study highlighted the use of machine learning algorithms, incorporating biodiversity data, to predict the likelihood of pharmaceutical use for alkaloids, demonstrating the potential of these approaches in natural product research, which is relevant to this compound as an alkaloid derivative. ucl.ac.uk While direct machine learning studies specifically on "this compound" might be limited in the provided search results, the successful application of these techniques to Quinine and other alkaloids indicates their applicability to this compound.
Machine learning approaches offer a powerful way to leverage existing data to gain predictive insights into the behavior of this compound, guiding further experimental studies and potentially uncovering new avenues for research.
Mechanistic Investigations of Biquinate Interactions at the Molecular and Cellular Level
Biquinate Modulatory Effects on Enzyme Activity and Inhibition Kinetics in vitro
Enzyme modulation by chemical compounds can occur through various mechanisms, including binding to the active site or allosteric sites, affecting the enzyme's catalytic activity. Enzyme kinetics studies, such as those employing Michaelis-Menten or Lineweaver-Burke plots, are crucial for understanding the nature of this modulation and determining key parameters like Km and Vmax. libretexts.org Inhibitors can be competitive, noncompetitive, or uncompetitive, each exhibiting distinct effects on these kinetic parameters. libretexts.orgyoutube.com
Allosteric Modulation and Active Site Binding Mechanisms of this compound
The active site of an enzyme is a specific region containing residues responsible for substrate binding and catalysis. aklectures.comresearchgate.net Allosteric sites, conversely, are distinct from the active site, and binding of a molecule to an allosteric site can induce conformational changes that affect the active site's activity. researchgate.net While the provided search results link this compound (as Quinine (B1679958) or its salts) to enzyme modulation, specific detailed studies explicitly outlining this compound's allosteric or active site binding mechanisms for particular enzymes were not extensively found within the provided snippets. However, general principles of enzyme-ligand binding involve non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces at the active site. aklectures.com Allosteric modulators bind to a remote site and can either activate or inhibit enzyme activity. researchgate.netnih.gov Some studies on related compounds or potential targets of Quinine, such as quinoline (B57606) antimalarials and quinone oxidoreductase 2 (QR2), indicate binding to specific sites on the enzyme. For example, inhibitors like primaquine (B1584692) bind exclusively to the oxidized enzyme QR2, while others like quinacrine (B1676205) and chloroquine (B1663885) bind exclusively to the reduced enzyme. nih.gov This suggests that related compounds can exhibit selectivity in binding based on the enzyme's conformational or oxidation state, which could potentially extend to this compound.
This compound Enzyme Inhibition Profiling and Specificity Studies
This compound (as Quinine) has been associated with the modulation of certain enzymes. For instance, it is listed in the context of Cytochrome P450 3A4 (CYP3A4) as a substrate, where it undergoes 3-hydroxylation. hmdb.ca CYP3A4 is involved in the metabolism of a wide range of compounds. hmdb.ca this compound is also listed in relation to the Kynurenine (B1673888) 3-Monooxygenase (KMO) gene and protein, which is involved in the kynurenine pathway. genecards.org KMO is a potential therapeutic target for Huntington disease. genecards.org While these associations exist, detailed enzyme inhibition profiling and specificity studies specifically for this compound across a broad spectrum of enzymes were not explicitly detailed in the search results. However, the mention of this compound in the context of specific enzymes like CYP3A4 and KMO suggests that it interacts with these proteins, potentially influencing their activity. hmdb.cagenecards.org
Receptor Binding and Signaling Pathway Modulation by this compound in Model Systems
Ligand-receptor interactions are fundamental to cellular signaling, where the binding of a molecule (ligand) to a receptor triggers a cellular response. frontiersin.org The kinetics of this binding, including association and dissociation rates, are crucial for understanding the duration and efficacy of the signal. frontiersin.orgcam.ac.uknih.gov
Ligand-Receptor Interaction Studies via Biophysical Techniques
Biophysical techniques are employed to characterize the interaction between ligands and receptors, providing insights into binding affinity and kinetics. Techniques such as Surface Plasmon Resonance (SPR) can measure the real-time binding of molecules by detecting changes in mass on a sensor surface as a ligand binds to an immobilized receptor. frontiersin.org This allows for the determination of kinetic on-rate (kon), off-rate (koff), and binding affinity (K). frontiersin.org Other methods like Fluorescence Recovery After Photobleaching (FRAP) can also be used to study receptor-ligand kinetics in live cells. frontiersin.org While the search results highlight the importance and application of these techniques in studying receptor-ligand interactions in general, specific data on this compound's interaction with particular receptors using these detailed biophysical methods were not provided. However, this compound (as Quinine) is known to interact with certain receptors, such as those involved in taste perception (bitter taste receptors like TAS2R7 and TAS2R40), which belong to the G protein-coupled receptor (GPCR) superfamily. genecards.orggenecards.org GPCRs are involved in various signaling pathways. genecards.orggenecards.orgmdpi.com
Downstream Signaling Cascade Analysis in Cell Culture Models
Receptor activation by ligand binding often initiates a cascade of events within the cell, involving the activation or inhibition of various proteins and second messengers. mdpi.comyoutube.com Analyzing these downstream signaling cascades in cell culture models helps to elucidate the cellular response to ligand binding. Techniques like Western blotting can be used to detect changes in protein phosphorylation or expression levels within a signaling pathway following treatment with a compound. youtube.com Cell culture models, including immortalized cell lines and primary cells, are widely used for these studies. genecards.orgresearchgate.netnih.gov The provided information indicates that this compound (as Quinine) is associated with GPCR downstream signaling pathways, particularly in the context of taste receptors. genecards.orggenecards.org Activation of GPCRs can lead to the modulation of various intracellular pathways, such as those involving phospholipase C (PLCB2) and transient receptor potential channels (TRPM5) in the case of bitter taste receptors. genecards.org While the general principles of analyzing downstream signaling using cell culture models and techniques like Western blotting are described, specific experimental data detailing the effects of this compound on particular downstream signaling cascades in relevant cell culture models were not extensively found in the search results. However, studies on related compounds or pathways, such as the PI3K signaling pathway in cancer cells cultured in 2D and 3D models, demonstrate how cell culture can be used to investigate the effects of inhibitors on downstream signaling. nih.gov
This compound Interactions with Nucleic Acids and Proteins: A Structural Biology Perspective
The interaction of small molecules with nucleic acids and proteins is a key area of structural biology, providing insights into the molecular basis of their function and potential modulation. Proteins exhibit various levels of structure, including primary, secondary, tertiary, and quaternary structure, and their interactions can be transient or stable. nih.govunacademy.com Quinary structure refers to the transient interactions between macromolecules in the crowded cellular environment. nih.govunacademy.combiorxiv.orgwikipedia.org Nucleic acids also adopt diverse structures beyond the canonical double helix, which can influence their interactions with proteins. nih.gov
Structural biology techniques, such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy, are invaluable for determining the three-dimensional structures of proteins and nucleic acids and visualizing their interactions with small molecules. nih.govresearchgate.net These techniques can reveal the specific residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.govnih.gov
While the search results discuss protein-nucleic acid interactions in general and highlight the importance of structural biology in understanding these interactions, specific detailed structural studies of this compound directly interacting with nucleic acids were not found. However, Quinine and related quinoline compounds are known to interact with DNA, often through intercalation, which can disrupt DNA replication and transcription. nih.gov Studies on the interaction of quinoline antimalarials with DNA gyrase, an enzyme that interacts with DNA, further illustrate the potential for such compounds to affect nucleic acid-related processes. probes-drugs.org
DNA/RNA Binding Affinity and Structural Perturbations by this compound
Investigations into the molecular interactions of this compound (Quinine) have included studies on its affinity for nucleic acids. Research utilizing techniques such as Raman spectroscopy and molecular dynamics simulations has provided insights into the binding of quinine to DNA nih.gov. These studies suggest that protonated quinine can weakly intercalate into DNA nih.gov. This intercalation is proposed to occur through pi-stacking interactions between the quinoline ring of quinine and the DNA base pairs nih.gov. Furthermore, the quinuclidine (B89598) head group of quinine is suggested to engage in weak interactions with the phosphate (B84403) backbone within the minor groove of the DNA structure nih.gov. The extent of this interaction indicates that quinine can intercalate into DNA at a ratio approximately reaching one molecule per 25 base pairs nih.gov. Earlier investigations employing methods like UV absorption and viscometric measurements also indicated a weak binding affinity of quinine and its derivatives to DNA, typically observed at higher concentrations nih.gov. The capacity of quinine to bind DNA and potentially interfere with transcription and translation processes has been considered as a possible contributing factor to its antimalarial activity nih.gov.
While DNA binding has been explored, comprehensive data detailing the direct binding affinity of this compound to RNA or specific structural perturbations induced in RNA by this compound were not prominently featured in the examined research findings.
Protein-Biquinate Complex Crystallography and NMR Studies
Structural investigations into the interaction of this compound with proteins, specifically through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to resolve the structure of this compound-protein complexes, were not extensively detailed in the provided search results. While crystallography and NMR are established methods for studying protein-ligand interactions and protein complex structures anu.edu.au, the available information did not include specific crystallographic or NMR studies that have determined the high-resolution structure of this compound bound to a target protein.
Research has identified various proteins and ion channels that are affected by or interact with Quinine, such as certain potassium channels (e.g., KCNK1, KCNK2, KCNN4, KCNK5) and drug-metabolizing enzymes like CYP3A4 and CYP3A7 aap.orggenecards.orggenecards.orggenecards.orggenecards.orggenecards.org. However, the structural details of this compound binding sites on these proteins, as determined by crystallography or NMR of the complex, were not found within the scope of the search results.
Cellular Uptake and Intracellular Localization Mechanisms of this compound in Model Organisms
The cellular uptake and subsequent intracellular localization of this compound have been examined, particularly in the context of its biological actions in model organisms, such as the malaria parasite residing within red blood cells. Quinine is known to be absorbed and distributed within the body aap.org. In the case of malaria treatment, its presence within the infected red blood cells is crucial. Studies have indicated that the intraerythrocytic levels of quinine can reach approximately 30% to 50% of the concentration found in the plasma aap.org. This suggests a mechanism for entry and retention within these host cells.
The intracellular environment is complex, and the precise mechanisms by which this compound traverses cellular membranes and localizes to specific subcellular compartments are areas of ongoing investigation for many compounds nih.gov. While the general distribution into red blood cells is noted, detailed mechanisms of uptake transporters or specific organelle targeting by this compound were not comprehensively described in the provided information.
Membrane Permeability and Transporter Interactions of this compound
This compound's interaction with biological membranes and potential involvement with transport proteins are relevant to its cellular uptake and distribution. Quinine has been shown to influence membrane permeability in specific contexts. For instance, it has been observed to inhibit the mitochondrial membrane permeability transition induced by Ca2+ nih.gov. This effect is suggested to occur through the displacement of Ca2+ bound to the inner mitochondrial membrane nih.gov.
Furthermore, Quinine has been associated with interactions with ion channels, particularly potassium channels genecards.orggenecards.orggenecards.orggenecards.org. These channels are integral membrane proteins that regulate ion flow across cell membranes, influencing cellular excitability and membrane potential genecards.org. Quinine's effects on muscle membrane and sodium channels have also been noted in relation to its impact on muscular disorders ctdbase.orgnih.gov. While these associations exist, the specific details of this compound's direct binding to or modulation of these transporters and channels were not fully elaborated in the search results. Potential interactions with organic anion transporters have also been suggested based on related compound analysis hmdb.ca.
Subcellular Distribution and Organelle Targeting by this compound in Cell Culture Models
In cell culture models, particularly those involving malaria-infected red blood cells, the subcellular distribution of this compound is characterized by its accumulation within the host cell, reaching significant concentrations relative to the surrounding medium aap.org. This accumulation within the red blood cell is a key aspect of its action against the intracellular malaria parasite.
While the concept of targeted drug delivery to specific organelles (such as mitochondria, nucleus, or lysosomes) using various delivery systems like nanocarriers is an active area of research nih.gov, the provided information did not detail specific studies demonstrating active targeting or accumulation of this compound in particular organelles within cell culture models beyond its general presence in the host cell cytoplasm and potentially interacting with parasite components. The observed effect on mitochondrial membrane permeability suggests an interaction with this organelle nih.gov.
Impact of this compound on Cellular Metabolism and Biosynthetic Pathways in Isolated Systems
Metabolomic Profiling in Response to this compound Exposure in vitro
Information regarding specific metabolomic profiling studies conducted to detail the comprehensive metabolic changes in response to this compound exposure in vitro was not found within the scope of the conducted searches. Metabolomic profiling is a technique used to identify and quantify the complete set of small-molecule metabolites within a biological sample, providing a snapshot of the metabolic state and how it is affected by external factors like drug exposure. While Quinine is listed in metabolic databases hmdb.ca, specific experimental data on the metabolomic impact of this compound treatment in isolated systems was not retrieved.
Flux Analysis of Key Metabolic Pathways Affected by this compound
This compound is frequently used as a synonym for Quinine, an alkaloid primarily recognized for its antimalarial properties. ctdbase.orgidrblab.netnih.govnih.govfoodb.canih.govnih.govgithubusercontent.comgenecards.org The mechanistic understanding of Quinine's action, particularly against the malaria parasite Plasmodium falciparum, provides insights into its impact on key metabolic pathways and, consequently, metabolic flux.
Plasmodium falciparum exhibits a unique metabolic profile characterized by a high rate of glycolysis and a lack of a functional tricarboxylic acid (TCA) cycle. dtic.mil The parasite is heavily reliant on glycolysis for ATP production, consuming glucose at a rate significantly higher than uninfected erythrocytes. dtic.mil This metabolic dependency makes the glycolytic pathway a critical target for antimalarial agents like Quinine.
Research indicates that Quinine inhibits glycolysis in P. falciparum. wikipedia.org This inhibition directly impacts the metabolic flux through the glycolytic pathway within the parasite. A reduction in glycolytic enzyme activity or substrate utilization due to Quinine would lead to a decreased rate of glucose conversion to pyruvate (B1213749) and subsequently to lactate, which is the primary end-product of glucose metabolism in the parasite. dtic.mil The consequence of reduced glycolytic flux is a diminished capacity for ATP generation, impairing essential parasite functions and ultimately contributing to its demise. Quinine has also been reported to cause a reduction in oxygen intake and carbohydrate metabolism in general nih.govnih.gov, further suggesting a broader impact on energy-generating pathways within susceptible organisms, particularly the parasite.
While the primary metabolic target of Quinine in the context of malaria is the parasite's energy metabolism, Quinine undergoes metabolism in the human host. This process primarily involves hepatic cytochrome P450 enzymes, notably CYP3A4, leading to the formation of metabolites such as 3-hydroxyquinine. nps.org.aunih.govresearchgate.net Glucuronidation also plays a role in Quinine elimination. nih.gov However, this host metabolism concerns the pharmacokinetic fate of the drug itself rather than a direct therapeutic modulation of major human metabolic flux pathways like glycolysis or the TCA cycle for antimalarial efficacy.
Detailed, quantitative metabolic flux analysis data specifically for this compound (Quinine) in either P. falciparum or human cells is not extensively detailed within the scope of the provided search results. However, based on the reported inhibition of parasite glycolysis, it can be inferred that this compound significantly reduces the flux through this essential pathway in the malaria parasite.
Based on the available information, the key metabolic pathway affected by this compound (Quinine) in the context of its antimalarial action is Plasmodium falciparum glycolysis.
Affected Metabolic Pathways and Nature of Impact
| Affected Pathway in P. falciparum | Nature of Impact |
| Glycolysis | Inhibition |
| Carbohydrate Metabolism | Reduction |
| Oxygen Intake | Reduction |
Structure Activity Relationship Sar and Rational Design Principles for Biquinate Based Molecular Scaffolds
Identification of Key Pharmacophoric Elements within the Biquinate Structure
The biological activity of this compound is intrinsically linked to specific features within its molecular structure, which constitute its key pharmacophoric elements. The core structure of this compound, the cinchonan (B1244166) skeleton, is composed of a quinoline (B57606) ring linked to an azabicyclo[2.2.2]octane moiety. hmdb.ca This quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive substances, including various alkaloids like quinine (B1679958) and cinchonidine. researchgate.net
While the exact mechanisms of action for this compound, particularly its antimalarial effects, are not fully understood, studies on related quinoline-based compounds provide insights into important structural features. ctdbase.orgpharmacompass.comhmdb.ca For instance, research on bis-quinolinium cyclophanes has identified key structural features for the blockade of apamin-sensitive SKCa channels, including an optimal distance between the centroids of the quinolinium rings and a preference for synperiplanar orientation of these groups. nih.gov Although this study focuses on bis-quinolinium structures, it highlights the importance of the spatial arrangement and the presence of charged quinolinium moieties for activity.
In the context of antimalarial quinolines, modifications to the core structure significantly impact activity. Studies on quinolone antibacterials, which share the quinoline core, have shown that certain positions (2, 3, and 4) are highly sensitive to modification, with changes leading to a significant loss of biological activity. researchgate.net The substituent at position 1, such as a cyclopropyl (B3062369) group, appears optimal for antimicrobial activity in this class. researchgate.net Substituents at positions 5 and 8 influence the planar configuration, and a methyl or methoxy (B1213986) group can be optimal at these sites. researchgate.net While this compound possesses a methoxy group at the 6' position of the quinoline ring, studies on related structures suggest that this group might not be absolutely essential for activity and can be replaced with other groups like chloro or even hydrogen while retaining effectiveness. youtube.com The vinyl group at the 5th position of the quinuclidine (B89598) ring in this compound is also considered essential for its activity. youtube.com
These findings suggest that for this compound and its derivatives, the quinoline ring system and the quinuclidine moiety, along with specific substituents and their spatial orientation, are critical for defining the pharmacophore responsible for their diverse biological activities.
Rational Design and Synthesis of this compound Analogues to Elucidate Mechanistic Pathways
Rational design and synthesis of analogues play a vital role in dissecting the structure-activity relationships of this compound and understanding its mechanisms of action. By systematically modifying specific parts of the this compound molecule, researchers can probe the importance of different functional groups and structural features for biological activity.
The quinoline scaffold, central to this compound's structure, has been a subject of extensive rational design efforts in the development of antimalarial and antimicrobial agents. researchgate.netresearchgate.netmdpi.com For example, the synthesis of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N-oxides allowed for a quantitative structure-activity relationship study that correlated increasing antimalarial potency with decreasing size and electron donation of phenyl ring substituents. nih.gov This demonstrates how subtle structural changes can lead to significant differences in activity.
Rational design strategies for quinoline and acridine-based antimalarials have involved judicious modifications such as the inversion of oxidizable functional groups or the introduction of groups that block metabolism, like fluorine or t-butyl groups. researchgate.net These modifications aim to simultaneously modulate drug metabolism and interaction with biological targets, such as the heme receptor in the case of antimalarials, thereby enhancing activity. researchgate.net Compounds like primaquine (B1584692), pyronaridine, isoquine, metaquine, and AQ-13 have benefited from such rational design approaches, leading to analogues with activity against drug-resistant strains. researchgate.net
While direct examples of de novo rational design and synthesis specifically focused on elucidating this compound's precise molecular mechanism were not extensively detailed in the provided snippets, the broader context of quinoline analogue synthesis highlights the methodologies employed. These often involve multi-step synthetic routes to introduce variations at different positions of the quinoline and quinuclidine core structures, allowing for systematic SAR exploration. mdpi.com The synthesis of quinolin-4-ones, a core structure related to the quinoline in this compound, can be achieved through various methods, including Gould-Jacobs, Conrad-Limpach, Biere-Seelen synthesis, or Dieckmann condensation, offering ample opportunities for generating diverse analogues. mdpi.com
The process of rational design and synthesis of this compound analogues, guided by observed SAR, is essential for gaining a deeper understanding of how the molecule interacts with its biological targets and for developing new compounds with tailored properties.
Computational Approaches to SAR Analysis and Prediction for this compound Derivatives
Computational approaches play an increasingly important role in the SAR analysis and prediction for this compound derivatives and related quinoline-based compounds. These methods can complement experimental studies by providing insights into molecular properties, interactions with targets, and predicting activity profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to establish mathematical relationships between chemical structure and biological activity. mst.dk The fundamental principle behind QSAR is the structure-property similarity principle, which posits that similar structures tend to have similar properties and, consequently, similar biological activities. mst.dk By correlating molecular descriptors (numerical representations of structural features) with biological activity data, QSAR models can predict the activity of untested compounds. mst.dk
For quinoline-based compounds, computational methods such as pharmacophore modeling and docking studies are employed to understand their interactions with biological targets. ucl.ac.ukmdpi.com Docking studies, for instance, can predict the binding orientation and affinity of a molecule within the active site of a target protein. mdpi.comchemrxiv.org This is valuable for understanding how this compound or its analogues might interact with potential targets, such as enzymes or ion channels. ctdbase.orgpharmacompass.comhmdb.ca
Computational SAR studies can also involve automated data mining of large databases like PubChem to screen compounds and generate QSAR models using machine learning techniques. chemrxiv.org This allows for the identification of potential lead compounds and the prediction of their binding energies to specific targets. chemrxiv.org While the provided snippets illustrate this approach in the context of anti-corona viral drug leads, the methodology is broadly applicable to other compound classes, including this compound derivatives. chemrxiv.org
Computational methods can also be used to assess properties relevant to the biological fate of a compound, such as solubility and permeability, which are important considerations in drug discovery. ucl.ac.uk Furthermore, computational approaches can aid in predicting potential sites of metabolism within a molecule. ucl.ac.uk
In the context of SAR transfer, computational methods can systematically align analogue series and identify potential for SAR transfer across different targets, providing opportunities for designing new analogues with desired characteristics. nih.gov
Future Research Directions and Emerging Applications of Biquinate in Chemical Biology and Advanced Materials Science
Potential Applications of Biquinate in Supramolecular Chemistry and Material Science Research
Supramolecular chemistry focuses on chemical systems composed of a discrete number of interacting molecules, and materials science explores the design and discovery of new materials cas.orgscholarsresearchlibrary.com. Cinchona alkaloids, including quinine (B1679958) derivatives like this compound, have been investigated in supramolecular chemistry due to their ability to form complexes with other molecules nankai.edu.cn. This host-guest chemistry, where one molecule encapsulates another, can influence properties such as solubility and bioavailability nankai.edu.cn.
Emerging applications in materials science involve the use of small molecules to create novel materials with specific functions cas.orgscholarsresearchlibrary.com. While direct applications of this compound in advanced materials are not explicitly detailed in the search results, the use of related supramolecular approaches with macrocycles like calixarenes and cucurbiturils for drug delivery systems and 3D printing of pharmaceuticals suggests potential for this compound derivatives nankai.edu.cnnih.govpharmaexcipients.com. For instance, incorporating this compound into supramolecular structures could lead to new materials with controlled release properties or enhanced interactions with biological environments. Research into sustainable materials and smart materials also presents potential areas where molecules like this compound could be explored for novel functionalities scholarsresearchlibrary.com.
Integration of this compound in Advanced Biosensing and Diagnostic Research Platforms
Biosensors are devices that detect biological or chemical substances and convert them into measurable signals aip.orgnih.gov. Advanced diagnostic platforms aim for efficient and high-throughput detection of various analytes nih.govhealthcare-in-europe.com. Given the known biological interactions of quinine derivatives, this compound could potentially be integrated into novel biosensing and diagnostic platforms.
Future research could explore developing biosensors that utilize this compound's affinity for specific biological targets, perhaps related to its historical use or newly discovered interactions. The development of bacterial biosensors, for example, is an area of active research with potential in medical diagnostics frontiersin.orgnih.gov. While specific this compound-based biosensors are not mentioned, the broader trend in biosensor technology involves integrating various molecules and materials for enhanced sensitivity and selectivity aip.orgnih.gov. Multiplex diagnostic platforms, capable of detecting multiple substances simultaneously, could also potentially incorporate this compound for the detection of specific biomarkers nih.govhealthcare-in-europe.com.
High-Throughput Screening Methodologies for Identifying Novel this compound Interactions in Research Settings
High-throughput screening (HTS) is a crucial process in drug discovery and basic research for rapidly evaluating large libraries of compounds against biological targets nih.govnih.gov. Applying HTS methodologies to this compound and its derivatives could facilitate the identification of novel biological interactions and potential new applications.
Research could involve screening this compound against a wide range of biological targets, such as enzymes, receptors, or cellular pathways, to discover previously unknown activities. This approach has been successfully used to identify new anthelmintic compounds, for instance researchgate.net. The evolution of HTS technologies, including miniaturized assays and advanced data analysis, makes it feasible to conduct comprehensive screens to understand the full spectrum of this compound's biological interactions nih.govnih.gov. Identifying these novel interactions is a key step in uncovering new research directions and potential applications.
Synergistic Research with Other Biomolecules and Synthetic Compounds for Enhanced Mechanistic Understanding
Exploring the synergistic effects of this compound in combination with other biomolecules or synthetic compounds can provide enhanced mechanistic understanding and potentially lead to the discovery of more potent or selective applications. Synergy in biological systems, where the combined effect of multiple factors is greater than the sum of their individual effects, is a significant area of research frontiersin.org.
Future studies could investigate how this compound interacts with specific proteins, nucleic acids, lipids, or other small molecules within biological systems. Research into synthetic biology also explores synergistic interactions between different modules or compounds to achieve desired functions frontiersin.org. By studying this compound in combination with other agents, researchers might uncover synergistic activities relevant to its known uses or reveal entirely new biological effects. This could involve investigating combinations with other alkaloids, synthetic compounds designed to target specific pathways, or even natural products researchgate.netucl.ac.uk. Such synergistic research can lead to a more comprehensive understanding of this compound's mechanism of action and its potential in multi-component systems.
Q & A
Q. What methodologies support cross-disciplinary collaboration in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
